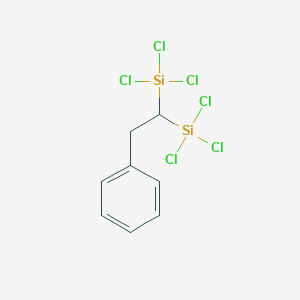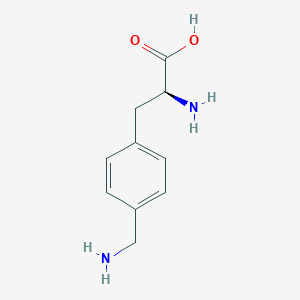![molecular formula C42H70O35 B158578 (1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol CAS No. 10058-19-2](/img/structure/B158578.png)
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually involves identifying the compound’s functional groups, stereochemistry, and other structural features.
Synthesis Analysis
Researchers would look at possible synthetic routes to the compound, considering factors like the availability of starting materials, the number of steps, the types of reactions involved, and the overall yield.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry can be used to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can provide insights into the compound’s reactivity and stability.Physical And Chemical Properties Analysis
This could involve determining the compound’s melting point, boiling point, solubility, optical activity, and other physical and chemical properties.Wissenschaftliche Forschungsanwendungen
1. Heterocyclic Rings from Carbohydrate Precursors
Research by Stoddart, Szarek, and Jones (1969) demonstrates the creation of large heterocyclic rings from carbohydrate precursors, such as cycloheptaamylose and cyclohexaamylose. Through a series of chemical reactions including periodate oxidation, borohydride reduction, and acetylation, they produced complex molecules with potential applications in synthetic organic chemistry and material science (Stoddart, Szarek, & Jones, 1969).
2. Solubility Studies of Carbohydrate Derivatives
Gong, Wang, Zhang, and Qu (2012) studied the solubility of various carbohydrate derivatives in ethanol–water solutions. Their findings provide insight into the solubility behavior of complex carbohydrates, which is crucial for pharmaceutical and food industry applications (Gong, Wang, Zhang, & Qu, 2012).
3. Computational Study on Blood Glucose Level Regulation
Muthusamy and Krishnasamy (2016) conducted a computational study on a specific compound isolated from Syzygium densiflorum. This study explored the potential of the compound in diabetes management, highlighting the therapeutic applications of complex heterocyclic compounds (Muthusamy & Krishnasamy, 2016).
4. Asymmetric Synthesis of Bicyclic and Tricyclic Polypropanoates
Research by Marchionni and Vogel (2001) focused on the asymmetric synthesis of complicated bicyclic and tricyclic polypropanoates. Their work contributes to the development of new synthetic methodologies for creating complex organic molecules, useful in drug discovery and development (Marchionni & Vogel, 2001).
Safety And Hazards
Researchers would look at the compound’s toxicity, flammability, and other safety hazards. This information is crucial for handling and storing the compound safely.
Zukünftige Richtungen
Based on the findings from the above analyses, researchers would suggest future directions for studying the compound. This could involve further synthetic modifications, mechanistic studies, or biological assays.
I hope this general guide is helpful. For a more specific analysis, I would recommend consulting with a chemist or a chemical database. They might be able to provide more detailed and specific information on your compound.
Eigenschaften
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O35/c43-1-8-15(49)16(50)23(57)36(65-8)64-7-14-35-22(56)29(63)42(71-14)76-34-13(6-48)69-40(27(61)20(34)54)74-32-11(4-46)67-38(25(59)18(32)52)72-30-9(2-44)66-37(24(58)17(30)51)73-31-10(3-45)68-39(26(60)19(31)53)75-33-12(5-47)70-41(77-35)28(62)21(33)55/h8-63H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36+,37-,38-,39-,40-,41-,42-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZQJUDQRHMFRK-AHIHXIOASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O3)C(C8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8O)O)CO)CO)CO)CO)CO)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1135.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-O-alpha-D-Glucosyl-alpha-cyclodextrin | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



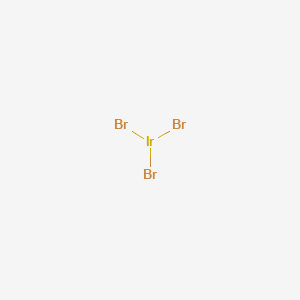
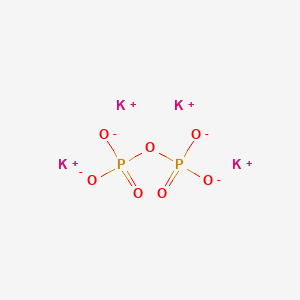

![5-[(E)-But-1-enyl]-3,4-dihydro-2H-pyrrole](/img/structure/B158507.png)

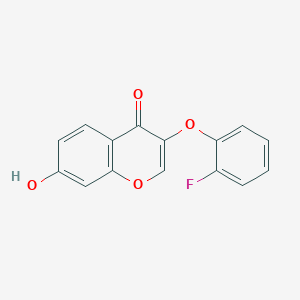
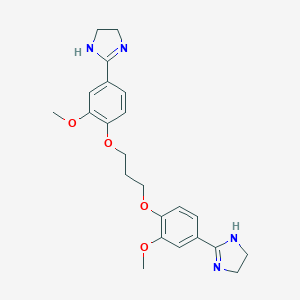

![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-oct-2-enethioate](/img/structure/B158517.png)
